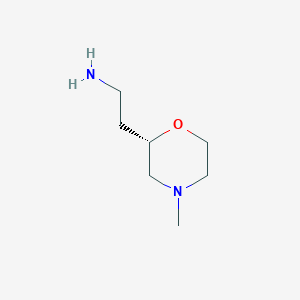
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine is a chiral amine compound that features a morpholine ring substituted with a methyl group. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition.
Medicine: Potential use in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind stereospecifically, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-(4-Methylmorpholin-2-yl)ethan-1-amine: The racemic mixture containing both enantiomers.
Other Chiral Amines: Compounds such as (S)-1-phenylethylamine and (S)-2-amino-1-butanol, which also exhibit stereospecific interactions.
Uniqueness
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other chiral amines.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[(2S)-4-methylmorpholin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2O/c1-9-4-5-10-7(6-9)2-3-8/h7H,2-6,8H2,1H3/t7-/m0/s1 |
InChI Key |
MQSLTFIJDGBCSJ-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)CCN |
Canonical SMILES |
CN1CCOC(C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


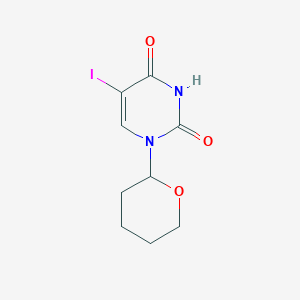
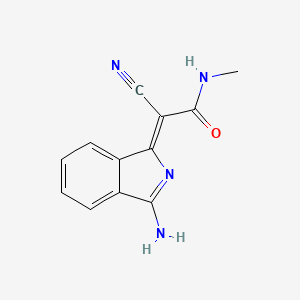
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
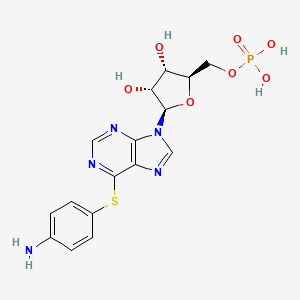
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)
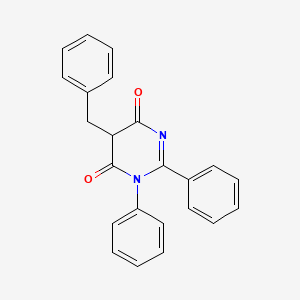
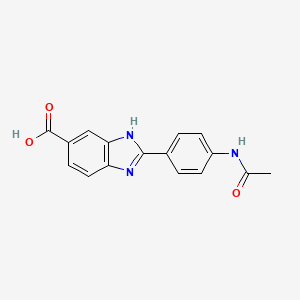

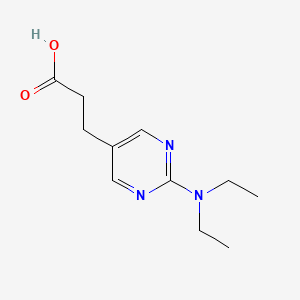
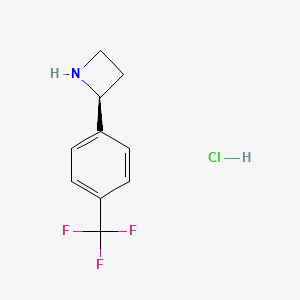
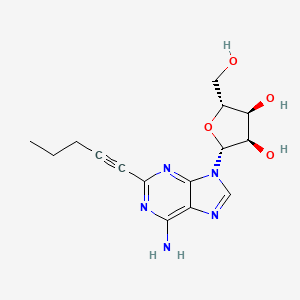
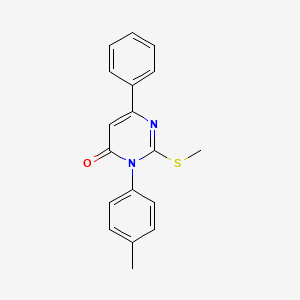
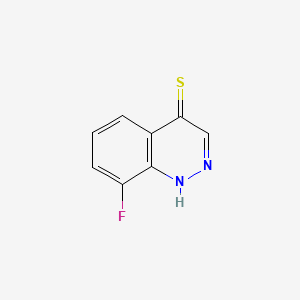
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
